molecular formula C8H10FOP B2723763 (2-Fluorophenyl)dimethylphosphine oxide CAS No. 1632540-70-5

(2-Fluorophenyl)dimethylphosphine oxide

Cat. No. B2723763
M. Wt: 172.139
InChI Key: CJOXYCSCKWIAJG-UHFFFAOYSA-N
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Description

“(2-Fluorophenyl)dimethylphosphine oxide” is a chemical compound . It is related to dimethylphosphine oxide, an organophosphorus compound with the formula (CH3)2P(O)H . This compound is a colorless liquid that is soluble in polar organic solvents .


Synthesis Analysis

The synthesis of related compounds, such as dimethylphosphine oxide, involves the hydrolysis of chlorodimethylphosphine . Methanol can also be used in place of water, with the co-product being methyl chloride . A popular method starts with diethylphosphite . A fluorine-containing diphenylphosphine oxide derivative was prepared and used to improve the flame retardancy and dielectric properties of epoxy resin .


Molecular Structure Analysis

The molecular formula of a related compound, (2-Amino-5-fluorophenyl)dimethylphosphine oxide, is C8H11FNOP . The molecular weight is 187.151 .


Chemical Reactions Analysis

Dimethylphosphine oxide undergoes various reactions. Chlorination gives dimethylphosphoryl chloride . It also undergoes hydroxymethylation with formaldehyde . Many aldehydes effect a similar reaction .

Scientific Research Applications

Catalysis and Synthesis

One of the primary applications of (2-Fluorophenyl)dimethylphosphine oxide derivatives is in catalysis and organic synthesis. For instance, compounds containing the phosphine oxide moiety have been utilized as catalysts in the oxidation of organic substrates. An efficient catalyst for the oxidation of alcohols to carbonyl compounds using hydrogen peroxide at room temperature has been identified, showcasing the potential of such compounds in environmentally benign processes (Chaudhuri et al., 2005).

Materials Science

In materials science, phosphine oxide derivatives have been explored for their utility in creating high-performance materials. Hyperbranched poly(arylene ether phosphine oxide)s, synthesized from monomers like bis-(4-fluorophenyl)-(4-hydroxyphenyl)phosphine oxide, demonstrate exceptional thermal stability and solubility in various solvents, making them suitable for advanced material applications (Bernal et al., 2002).

Optoelectronics

Furthermore, (2-Fluorophenyl)dimethylphosphine oxide and its derivatives have found applications in the field of optoelectronics. For example, a novel phosphine oxide-diphenylamine hybrid compound has been developed as a high-efficiency deep-blue emitter for organic light-emitting diodes (OLEDs), illustrating the role of such compounds in enhancing the performance of electronic devices (Liu et al., 2014).

Dental Materials

In dental materials research, acylphosphine oxide derivatives have been investigated for their photopolymerization reactivity. These compounds are used in designing light-curing dental adhesives and resin composites, with studies showing no significant differences in the degree of conversion between various phosphine oxide derivatives and conventional systems (Ikemura & Endo, 2010).

Fluorine Chemistry

Research in organometallic fluorine chemistry involves the development of methods for the selective introduction of fluorine and CF3 group into aromatic rings. Studies in this domain highlight the synthesis and reactivity of aryl palladium(II) fluoride complexes, offering new tools for synthesizing selectively fluorinated organic compounds, which are significant in pharmaceuticals and agrochemicals (Grushin, 2010).

Safety And Hazards

Dimethylphosphine oxide is classified as a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-dimethylphosphoryl-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FOP/c1-11(2,10)8-6-4-3-5-7(8)9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOXYCSCKWIAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluorophenyl)dimethylphosphine oxide

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